(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique octahydropyrano[3,2-b]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The reaction conditions often require the use of an ester-stabilized azomethine ylide, which is formed by the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde . The subsequent reduction of the nitro group and transamidation reaction lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of metal-free synthesis methods can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives of the original compound.
Scientific Research Applications
(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-b]pyrrole-fused quinolines: These compounds share a similar pyrrole-fused structure and are synthesized through comparable cycloaddition and lactamization reactions.
Pyrrolo[3,2-b]pyrrolyl-based conjugated microporous polymers: These polymers exhibit similar structural motifs and are used in materials science for their high adsorption capacities.
Uniqueness
(3aR,5R,7aR)-5-((cyclopropylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to its specific cyclopropylmethoxy substituent and the octahydropyrano[3,2-b]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3aR,5R,7aR)-5-(cyclopropylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-9(1)7-14-8-10-3-4-11-12(15-10)5-6-13-11/h9-13H,1-8H2/t10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIIDOXJNZQDE-IJLUTSLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCC3C(O2)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.